![molecular formula C7H11NO3 B1600397 Methyl 3-oxopiperidine-1-carboxylate CAS No. 61995-18-4](/img/structure/B1600397.png)
Methyl 3-oxopiperidine-1-carboxylate
Overview
Description
Methyl 3-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Many piperidine derivatives are known to interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict which pathways it might affect.
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the characteristics of its target(s).
Result of Action
The effects would depend on the specific targets of the compound and how it interacts with those targets .
Biological Activity
Methyl 3-oxopiperidine-1-carboxylate, a compound within the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.
Overview of Biological Activity
This compound has been investigated for its inhibitory effects on various biological targets, particularly in cancer therapy. Its structural characteristics allow it to interact with specific enzymes and receptors, influencing cellular pathways.
The compound primarily functions as an inhibitor of certain kinases, notably c-Met, which is implicated in various cancers. Research indicates that derivatives of piperidine-2-one scaffolds exhibit potent c-Met kinase inhibition, with IC50 values ranging from 8.6 nM to 64 nM for various analogues . This inhibition leads to reduced cell proliferation in cancer cell lines such as MKN45.
Case Studies and Research Findings
- c-Met Inhibition : A study identified several analogues of this compound that demonstrated significant inhibition of c-Met kinase activity. The most potent analogue showed an IC50 value of 8.6 nM against c-Met and inhibited MKN45 cell proliferation with an IC50 of 0.57 µM .
- Structure-Activity Relationship (SAR) : The introduction of alkyl groups at specific positions on the piperidine ring enhanced the inhibitory effects on c-Met activity. For instance, methyl substitution was found to be particularly favorable compared to ethyl or butyl substitutions .
- Intramolecular Interactions : In some derivatives, strong intramolecular hydrogen bonding was observed, which may stabilize the compound's conformation and enhance its biological activity . This structural feature could be critical in designing more effective inhibitors.
Data Table: Biological Activity Summary
Safety and Toxicity Considerations
While exploring the biological activities of this compound and its derivatives, safety assessments are crucial. Toxicity data indicate that certain derivatives may exhibit acute toxicity upon exposure through different routes (dermal, inhalation, oral) . It is essential to evaluate these safety profiles in preclinical studies to ensure therapeutic viability.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxopiperidine-1-carboxylate has been investigated for its potential pharmacological properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Properties: In vitro studies indicate that this compound can inhibit cell growth in leukemia cell lines, suggesting potential as an anticancer agent .
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules:
- Intermediate in Drug Development: It is utilized to synthesize various pharmaceutical intermediates, particularly those targeting neurological disorders due to its structural similarity to GABAergic compounds .
- Synthesis of Heterocycles: this compound is employed in the formation of heterocycles, which are crucial in developing new drugs.
Biochemical Studies
The compound is used to study enzyme mechanisms and protein-ligand interactions:
- Enzyme Inhibition Studies: It acts as a substrate or inhibitor in enzyme assays, providing insights into enzyme kinetics and mechanisms .
- Ligand Development: Its derivatives are explored as potential ligands for various biological targets, contributing to the understanding of receptor-ligand interactions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of methyl 3-oxopiperidine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than established antibiotics, showcasing their potential as alternative treatments .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Compound A | <0.008 | MSSA, MRSA |
Compound B | 0.125 | M. tuberculosis |
Compound C | 1 | MDR-MTB |
Anticancer Studies
In another study focused on leukemia cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Cell Line | IC50 (µM) | Effect |
---|---|---|
K562 (Leukemia) | 5 | Inhibition of growth |
HL60 (Leukemia) | 10 | Induction of apoptosis |
Properties
IUPAC Name |
methyl 3-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDVYAJLUELCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447142 | |
Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-18-4 | |
Record name | Methyl 3-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61995-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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